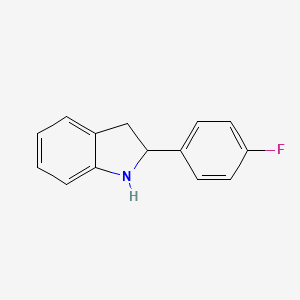

2-(4-氟苯基)吲哚

描述

2-(4-Fluorophenyl)indoline is a compound that is part of a broader class of indole derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optical properties. While the provided papers do not directly discuss 2-(4-Fluorophenyl)indoline, they do provide insights into the synthesis, characterization, and properties of closely related fluorinated indole derivatives.

Synthesis Analysis

The synthesis of fluorinated indole derivatives is a topic of interest in several of the papers. For instance, the synthesis of indolizino[3,2-c]quinolines is achieved through oxidative Pictet-Spengler cyclization, starting with 2-methylpyridines and 2-bromo-2'-nitroacetophenone . Another paper reports the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which involves indolization and in situ alkylation . Additionally, the synthesis of 2-(trifluoromethyl)indoles is described using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines . These methods highlight the diverse synthetic routes available for constructing fluorinated indole cores.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal structure of a fluorinated α-aminonitrile compound is determined using single-crystal X-ray diffraction, and its geometry is analyzed using DFT calculations . Another study describes the crystal structure of a fluorinated azetidinone derivative, with the absolute cis configuration confirmed by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic properties of fluorinated indoles.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(4-Fluorophenyl)indoline. However, they do discuss the reactivity of related fluorinated indole derivatives. For instance, the reactivity of a fluorinated α-aminonitrile is explored using molecular descriptors and reactivity surfaces . The synthesis of 3-(trifluoromethyl)indoles also involves a cyclization/trifluoromethylation reaction, showcasing the reactivity of the CF3 group in indole synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are explored in several papers. The photophysical properties of indolizino[3,2-c]quinolines are examined, revealing their potential as fluorescent probes in aqueous systems . Theoretical studies on the spectral features, including FT-IR and NMR analyses, are performed to understand the vibrational and electronic properties of the compounds . These analyses are crucial for the development of fluorinated indoles as functional materials and pharmaceuticals.

科学研究应用

合成和衍生物

2-(4-氟苯基)吲哚是一种多功能化合物,用于合成各种衍生物。该化合物已被用于合成取代吲哚和咔唑,特别是从2-氟苯基亚胺中合成,表明其在通过吲哚化和原位烷基化过程形成类似咔唑的合成有用衍生物方面的重要性(Kudzma, 2003)。此外,该化合物参与合成氨基吡啶/吡嗪取代的螺[吲哚-3,4'-哌啶]-2-酮,展示了其在创造新型药理学和抗肿瘤剂方面的作用(Li et al., 2013)。

光学和荧光性质

该化合物已被用于开发新类荧光物质,吲哚并[3,2-c]喹啉,通过氧化Pictet-Spengler环化策略。这些化合物具有独特和理想的光学性质,在水系中显示出作为潜在荧光探针的潜力(Park et al., 2015)。

癌症研究

2-(4-氟苯基)吲哚衍生物对各种癌细胞系表现出显著活性,表明其在癌症研究和治疗中的潜力。例如,吲哚-氨基喹唑啉杂合物对人类肺癌、结肠腺癌、肝细胞癌、乳腺腺癌和宫颈癌细胞表现出细胞毒性。一些特定的喹唑啉和吲哚基团的组合导致对某些细胞系具有显著活性的化合物,暗示了该化合物在新型抗癌剂开发中的作用(Mphahlele et al., 2018)。

染料敏化太阳能电池

吲哚,包括2-(4-氟苯基)吲哚,已被用作有机敏化剂的强电子给体,用于制备高效的染料敏化太阳能电池。吲哚给体的改性导致提高的功率转换效率和扩展的光谱响应,展示了该化合物在可再生能源和太阳能技术领域的潜力(Song et al., 2018)。

安全和危害

未来方向

属性

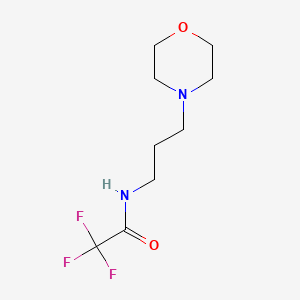

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOTVARVLBUZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)indoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)